molecular formula C20H41NO B14333820 Dodecanamide, N,N-bis(1-methylpropyl)- CAS No. 106119-95-3

Dodecanamide, N,N-bis(1-methylpropyl)-

Cat. No.: B14333820
CAS No.: 106119-95-3
M. Wt: 311.5 g/mol
InChI Key: JGTWVDDLRSNAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanamide, N,N-bis(1-methylpropyl)- is an organic compound with the molecular formula C18H37NO. It is a derivative of dodecanamide, where the amide nitrogen is substituted with two 1-methylpropyl groups. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N-bis(1-methylpropyl)- typically involves the reaction of dodecanoyl chloride with N,N-bis(1-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N,N-bis(1-methylpropyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N-bis(1-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Produces dodecanoic acid and N,N-bis(1-methylpropyl)amine.

    Reduction: Produces N,N-bis(1-methylpropyl)dodecylamine.

    Substitution: Produces various substituted amides depending on the nucleophile used.

Scientific Research Applications

Dodecanamide, N,N-bis(1-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Used in the production of detergents, lubricants, and as an anti-static agent in plastics.

Mechanism of Action

The mechanism of action of Dodecanamide, N,N-bis(1-methylpropyl)- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and stabilization of emulsions. The compound interacts with lipid bilayers in biological membranes, which can enhance the delivery of drugs or other active ingredients.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N-propyl-: Similar structure but with a single propyl group instead of two 1-methylpropyl groups.

    Dodecanamide, N,N-bis(2-hydroxyethyl)-: Contains two hydroxyethyl groups instead of 1-methylpropyl groups.

Uniqueness

Dodecanamide, N,N-bis(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct surfactant properties. The presence of two 1-methylpropyl groups enhances its hydrophobic character, making it more effective in reducing surface tension compared to its analogs.

Properties

CAS No.

106119-95-3

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-di(butan-2-yl)dodecanamide

InChI

InChI=1S/C20H41NO/c1-6-9-10-11-12-13-14-15-16-17-20(22)21(18(4)7-2)19(5)8-3/h18-19H,6-17H2,1-5H3

InChI Key

JGTWVDDLRSNAST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.